molecular formula C18H18N2O4 B11694007 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11694007
M. Wt: 326.3 g/mol
InChI Key: YIFKSGVWRUTYNU-UHFFFAOYSA-N
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Description

2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes an amino group, a dimethoxyphenyl group, and a chromene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and improve scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a fluorescent probe for biological imaging.

    Medicine: Preliminary studies suggest that it may have anticancer properties, making it a candidate for drug development.

    Industry: It is used in the development of new materials with unique optical properties.

Mechanism of Action

The mechanism by which 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-(2,5-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

What sets 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C18H18N2O4/c1-22-10-6-7-14(23-2)11(8-10)16-12(9-19)18(20)24-15-5-3-4-13(21)17(15)16/h6-8,16H,3-5,20H2,1-2H3

InChI Key

YIFKSGVWRUTYNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

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